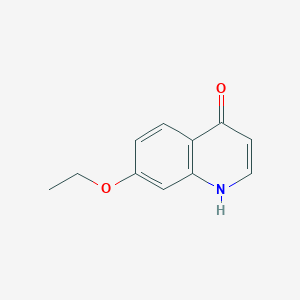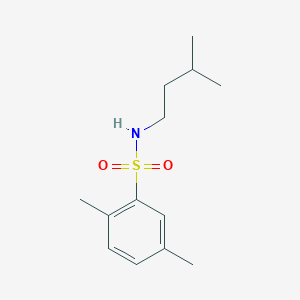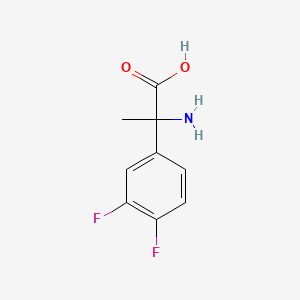![molecular formula C19H19N3O3S2 B12118559 4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the thiazole family. Its chemical structure comprises a thiazole ring with an amino group, a methoxyphenyl group, and a carboxamide functionality. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes:: One notable synthetic route involves the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction occurs under solvent-free conditions at 80°C, using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst . The detailed reaction mechanism and intermediates would be an interesting area for further investigation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above provides a green and efficient approach to obtaining this compound.
Analyse Chemischer Reaktionen
Reactions::
Condensation Reactions: The compound undergoes condensation reactions, forming the pyrano[2,3-c]pyrazole ring system.
Cyano Group Reactions: The cyano group can participate in various transformations, such as nucleophilic additions or substitutions.
Aryl Aldehydes: Used as starting materials.
Ethyl Acetoacetate: Provides the acetoacetate moiety.
Malononitrile: Contributes to the cyano group.
Hydrazine Hydrate: Essential for ring formation.
Major Products:: The major product is the 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic structures.
Catalysis: It may serve as a ligand or catalyst in transition metal-catalyzed reactions.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Anticancer Activity: Explore its effects on cancer cell lines.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its suitability as a drug candidate.
Agrochemicals: Assess its pesticidal or herbicidal properties.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazoles, emphasizing its unique structural features.
Eigenschaften
Molekularformel |
C19H19N3O3S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-14-7-3-12(4-8-14)11-21-18(23)16-17(20)22(19(26)27-16)13-5-9-15(25-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
QIEMTSZIFPFOMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)












